molecular formula C6H12Cl2 B12835925 2,3-Dichloro-2,3-dimethylbutane CAS No. 594-85-4

2,3-Dichloro-2,3-dimethylbutane

Cat. No.: B12835925
CAS No.: 594-85-4
M. Wt: 155.06 g/mol
InChI Key: SJBPUCQFQDUICP-UHFFFAOYSA-N
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Description

2,3-Dichloro-2,3-dimethylbutane is an organic compound with the molecular formula C6H12Cl2 It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms and two methyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloro-2,3-dimethylbutane can be synthesized through the chlorination of 2,3-dimethylbutane. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the chlorination process.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-2,3-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium ethoxide (NaOEt) can lead to the formation of 2,3-dimethyl-2-butene.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.

Major Products:

    Substitution: Formation of 2,3-dimethyl-2-butanol or other substituted derivatives.

    Elimination: Formation of 2,3-dimethyl-2-butene.

    Oxidation: Formation of 2,3-dimethyl-2-butanone or 2,3-dimethyl-2-butanol.

Scientific Research Applications

2,3-Dichloro-2,3-dimethylbutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations and drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,3-dichloro-2,3-dimethylbutane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

    2,2-Dichloro-3,3-dimethylbutane: Another chlorinated derivative with similar structural features but different reactivity.

    2-Chloro-3,3-dimethylbutane: A related compound with a single chlorine atom, used for comparison in reactivity studies.

    2,3-Dimethylbutane: The parent hydrocarbon without chlorine atoms, used as a reference for studying the effects of chlorination.

Uniqueness: 2,3-Dichloro-2,3-dimethylbutane is unique due to the presence of two chlorine atoms at specific positions, which significantly influences its chemical behavior and reactivity compared to its analogs. This makes it a valuable compound for studying the effects of chlorination on hydrocarbon structures and their subsequent reactivity.

Properties

CAS No.

594-85-4

Molecular Formula

C6H12Cl2

Molecular Weight

155.06 g/mol

IUPAC Name

2,3-dichloro-2,3-dimethylbutane

InChI

InChI=1S/C6H12Cl2/c1-5(2,7)6(3,4)8/h1-4H3

InChI Key

SJBPUCQFQDUICP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)Cl)Cl

Origin of Product

United States

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